molecular formula C15H9F2NO2 B14764636 1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid

1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid

Cat. No.: B14764636
M. Wt: 273.23 g/mol
InChI Key: GEUGJARBAXPQRK-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid is an organic compound that features a difluorophenyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with indole-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are often mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-1H-indole-5-carboxylic acid
  • 1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
  • 3-(3,5-Difluorophenyl)propionic acid

Uniqueness: 1-(3,5-Difluorophenyl)-1H-indole-5-carboxylic acid stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs .

Properties

Molecular Formula

C15H9F2NO2

Molecular Weight

273.23 g/mol

IUPAC Name

1-(3,5-difluorophenyl)indole-5-carboxylic acid

InChI

InChI=1S/C15H9F2NO2/c16-11-6-12(17)8-13(7-11)18-4-3-9-5-10(15(19)20)1-2-14(9)18/h1-8H,(H,19,20)

InChI Key

GEUGJARBAXPQRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C3=CC(=CC(=C3)F)F)C=C1C(=O)O

Origin of Product

United States

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